2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an imidazo[2,1-b]thiazole core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide typically involves a multi-step process One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate precursors such as thiourea and α-haloketonesFinally, the acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazo[2,1-b]thiazole core.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
- (4-fluorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
Uniqueness
Compared to similar compounds, 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-4-2-3-5-17(13)22-19(25)10-16-12-26-20-23-18(11-24(16)20)14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJKXIGULZOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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